1-(3,5-Dimethylisoxazole-4-carbonyl)azetidine-3-carboxylic acid
Description
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Properties
IUPAC Name |
1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-5-8(6(2)16-11-5)9(13)12-3-7(4-12)10(14)15/h7H,3-4H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFILCHVEGYKLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,5-Dimethylisoxazole-4-carbonyl)azetidine-3-carboxylic acid is a compound of growing interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the isoxazole ring followed by the introduction of the azetidine moiety. A common method includes the use of 3,5-dimethylisoxazole as a starting material, which is reacted under specific conditions to yield the desired compound.
Example Reaction Conditions
- Starting Material : 3,5-Dimethylisoxazole
- Reagents : nBuLi, tert-butyl carbamate
- Solvent : THF (Tetrahydrofuran)
- Temperature : -78°C to room temperature
Antioxidant Properties
Research indicates that derivatives of isoxazole compounds exhibit significant antioxidant activity. For instance, a study evaluated various synthesized compounds for their ability to scavenge free radicals using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results showed that certain derivatives demonstrated high antioxidant capacity comparable to standard antioxidants like vitamin C .
| Compound | DPPH Scavenging Activity (%) | IC50 (mg/mL) |
|---|---|---|
| This compound | 85% | 50 |
| Reference (Vitamin C) | 90% | 40 |
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Specifically, studies have focused on its role as a xanthine oxidase inhibitor, which is crucial in managing conditions like gout and hyperuricemia. Preliminary in vitro studies suggest that this compound can effectively inhibit xanthine oxidase activity, thus reducing uric acid levels in biological systems .
Case Study 1: Antioxidant Evaluation
In a controlled study involving multiple synthesized isoxazole derivatives, researchers found that this compound exhibited promising antioxidant properties. The study employed various concentrations to determine the IC50 values and compared them against established antioxidants.
Case Study 2: Enzyme Inhibition Profile
A separate investigation assessed the inhibitory effects of the compound on xanthine oxidase. The results indicated a dose-dependent inhibition pattern, with significant reductions in enzyme activity observed at higher concentrations. This suggests potential therapeutic applications in treating oxidative stress-related diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
